molecular formula C16H19N3OS B7136805 N-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide

N-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide

Cat. No.: B7136805
M. Wt: 301.4 g/mol
InChI Key: CBESBVHYMZAVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide is a complex organic compound that features a thiazole ring, a piperidine ring, and an acetamide group. The thiazole ring is known for its aromatic properties and biological activity, making it a significant moiety in medicinal chemistry

Properties

IUPAC Name

N-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-12(20)18-14-7-9-19(10-8-14)16-17-11-15(21-16)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBESBVHYMZAVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=NC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide
  • N-[1-(5-ethyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide
  • N-[1-(5-phenyl-1,3-oxazol-2-yl)piperidin-4-yl]acetamide

Uniqueness

N-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide is unique due to the presence of the phenyl group on the thiazole ring, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

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